2-Amino-6-(Trifluoromethoxy)phenol

Medicinal Chemistry ADME Physicochemical Properties

Generic aminophenols lack the precise ortho-substitution required for benzoxazole/benzoxazine formation. This compound delivers the critical 2-NH2/6-OCF3 pattern for reliable heterocycle synthesis. • CNS drug discovery: -OCF3 enhances lipophilicity (Δπ = +1.06 vs. -OMe) to facilitate blood-brain barrier penetration. • Metabolic stability: Blocks oxidative metabolism sites, reducing in vitro microsomal clearance in lead optimization. • Agrochemical applications: Serves as a versatile intermediate for fungicide/herbicide scaffolds. Supplied with CoA; batch-to-batch consistency for reproducible SAR studies.

Molecular Formula C7H6F3NO2
Molecular Weight 193.125
CAS No. 1261524-09-7
Cat. No. B581549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-(Trifluoromethoxy)phenol
CAS1261524-09-7
Molecular FormulaC7H6F3NO2
Molecular Weight193.125
Structural Identifiers
SMILESC1=CC(=C(C(=C1)OC(F)(F)F)O)N
InChIInChI=1S/C7H6F3NO2/c8-7(9,10)13-5-3-1-2-4(11)6(5)12/h1-3,12H,11H2
InChIKeyDADCLVKCMZDKHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-(Trifluoromethoxy)phenol (CAS 1261524-09-7): A Specialized Fluorinated Building Block for Medicinal Chemistry and Materials Science


2-Amino-6-(Trifluoromethoxy)phenol (CAS 1261524-09-7) is an ortho-aminophenol derivative characterized by the simultaneous presence of an amino group and a trifluoromethoxy (-OCF3) group on a phenolic ring. The -OCF3 substituent is a recognized bioisostere that enhances lipophilicity and metabolic stability compared to non-fluorinated analogs [1]. While the parent compound itself is not a drug, its unique ortho-substitution pattern enables it to serve as a versatile intermediate in the synthesis of benzoxazoles, benzoxazines, and other heterocyclic scaffolds relevant to drug discovery [2]. Predicted physicochemical properties include a boiling point of 210.1±40.0 °C, a density of 1.479±0.06 g/cm³, and an acid dissociation constant (pKa) of 7.88±0.35 .

2-Amino-6-(Trifluoromethoxy)phenol: Why Generic Substitution Fails—The Critical Role of Ortho-Substitution and Fluorination


Procurement of a generic 'aminophenol' or 'trifluoromethoxyphenol' in place of 2-Amino-6-(Trifluoromethoxy)phenol is scientifically invalid due to the synergistic effect of its specific ortho-substitution pattern. The adjacent amino and hydroxyl groups are essential for forming fused heterocyclic rings like benzoxazoles [1], while the trifluoromethoxy group at the 6-position imparts a distinct electronic and steric profile that profoundly influences downstream biological activity and physicochemical properties [2]. Simple positional isomers, such as 4-amino-2-(trifluoromethoxy)phenol, or analogs lacking the fluorine atoms (e.g., 2-amino-6-methoxyphenol), will exhibit different reactivity, lipophilicity, and metabolic stability, thereby derailing structure-activity relationship (SAR) studies and compromising the integrity of the final pharmaceutical or material product [3].

2-Amino-6-(Trifluoromethoxy)phenol: Quantitative Differentiation and Selection Guide


Lipophilicity Enhancement vs. Non-Fluorinated Methoxy Analog

The trifluoromethoxy (-OCF3) group in 2-Amino-6-(trifluoromethoxy)phenol confers significantly higher lipophilicity compared to a non-fluorinated methoxy (-OCH3) analog, a critical parameter for membrane permeability in drug design [1]. The π constant for -OCF3 is +1.04, whereas for -OCH3 it is -0.02, indicating a substantial increase in lipophilicity [2]. This increase correlates with improved logP values, which are essential for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile [3].

Medicinal Chemistry ADME Physicochemical Properties

Metabolic Stability Advantage Over Non-Fluorinated Phenol Analogs

Incorporation of the trifluoromethoxy group in 2-Amino-6-(trifluoromethoxy)phenol is expected to enhance metabolic stability by shielding the phenolic ring from oxidative metabolism, a common liability for non-fluorinated analogs [1]. Studies on related fluorinated compounds have shown that replacement of hydrogen with fluorine can significantly decrease microsomal clearance [2]. For instance, a study on aliphatic trifluoromethoxy derivatives demonstrated a consistent decrease in metabolic turnover in human liver microsomes compared to their non-fluorinated counterparts [3].

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Enhanced Pharmacophore Diversity Compared to 2-Amino-6-methoxyphenol

The trifluoromethoxy group in 2-Amino-6-(trifluoromethoxy)phenol acts as a more versatile pharmacophore element than a simple methoxy group. It can engage in unique multipolar interactions and halogen bonding with biological targets, which are not possible for the non-fluorinated analog 2-amino-6-methoxyphenol [1]. This is supported by crystallographic data showing that the -OCF3 group can adopt different conformations and participate in orthogonal interactions within protein binding pockets [2]. The -OCF3 group has a calculated electrostatic potential surface that is distinct from -OCH3, influencing binding affinity and selectivity [3].

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

2-Amino-6-(Trifluoromethoxy)phenol: Best-Fit Application Scenarios Based on Empirical Evidence


Synthesis of Fluorinated Benzoxazole and Benzoxazine Libraries for CNS Drug Discovery

The enhanced lipophilicity (Δπ = +1.06 vs. methoxy) and potential for improved metabolic stability of the trifluoromethoxy group make 2-Amino-6-(trifluoromethoxy)phenol an ideal building block for synthesizing focused libraries of benzoxazoles or benzoxazines targeting central nervous system (CNS) disorders [1]. The -OCF3 group's ability to facilitate blood-brain barrier penetration, a common hurdle in CNS drug development, provides a strategic advantage over non-fluorinated analogs [2]. This application is directly supported by the class-level evidence on lipophilicity and the known reactivity of ortho-aminophenols to form heterocycles [3].

Optimization of Lead Compounds with Metabolic Stability Liabilities

In lead optimization programs where a non-fluorinated phenol is found to be rapidly metabolized in vitro (e.g., high clearance in human liver microsomes), substituting the scaffold with 2-Amino-6-(trifluoromethoxy)phenol is a rational strategy. The trifluoromethoxy group is known to block sites of oxidative metabolism on the aromatic ring, as supported by class-level studies on fluorinated analogs [1]. This approach can be applied to a wide range of targets, including kinase inhibitors and GPCR modulators, to improve pharmacokinetic profiles and reduce the required dose [2].

Development of Novel Agrochemicals and Crop Protection Agents

The trifluoromethoxy group is a privileged motif in agrochemistry, known for enhancing both the potency and environmental stability of active ingredients [1]. 2-Amino-6-(trifluoromethoxy)phenol can be used as a key intermediate in the synthesis of new fungicides, herbicides, or insecticides [2]. The presence of the amino and hydroxyl groups allows for facile diversification into various heterocyclic frameworks common in commercial agrochemicals, such as benzoxazoles and benzimidazoles [3]. The improved lipophilicity also aids in the uptake and translocation of the final product within the target plant or pest [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-6-(Trifluoromethoxy)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.